A Technical Guide to Lutein and Zeaxanthin: Dietary Sources, Analytical Quantification, and Biological Mechanisms
A Technical Guide to Lutein and Zeaxanthin: Dietary Sources, Analytical Quantification, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of lutein and zeaxanthin, two critical carotenoids for human health. It details their primary dietary sources with quantitative data, outlines precise experimental protocols for their quantification, and explores the molecular signaling pathways through which they exert their biological effects.
Dietary Sources of Lutein and Zeaxanthin
Lutein and zeaxanthin are predominantly found in green leafy vegetables and yellow to orange fruits and vegetables. Egg yolks and corn are also significant sources, with the bioavailability from eggs being notably high due to their fat content.[1][2] The following tables summarize the lutein and zeaxanthin content in a variety of common foods, compiled from the USDA food composition database and other scientific literature.[3][4][5][6][7]
Table 1: Lutein and Zeaxanthin Content in Selected Vegetables (mcg/100g)
| Food Source | Lutein (mcg/100g) | Zeaxanthin (mcg/100g) | Total Lutein + Zeaxanthin (mcg/100g) |
| Kale (raw) | 39550 | 0 | 39550 |
| Spinach (raw) | 12198 | 0 | 12198 |
| Spinach (cooked, boiled) | 11308 | 0 | 11308 |
| Swiss Chard (cooked) | 11000 | 0 | 11000 |
| Turnip Greens (cooked) | 8440 | 0 | 8440 |
| Collards (cooked) | 7693 | 0 | 7693 |
| Green Peas (cooked) | 2593 | 0 | 2593 |
| Romaine Lettuce (raw) | 2312 | 0 | 2312 |
| Broccoli (cooked) | 1403 | 0 | 1403 |
| Pumpkin (cooked) | 1014 | 491 | 1505 |
| Brussels Sprouts (cooked) | 1590 | 0 | 1590 |
| Asparagus (cooked) | 710 | 0 | 710 |
| Carrots (cooked) | 256 | 0 | 256 |
| Green Beans (cooked) | 640 | 0 | 640 |
| Corn (sweet, yellow, cooked) | 0 | 643 | 643 |
| Red Bell Pepper (raw) | 34 | 485 | 519 |
| Summer Squash (cooked) | 2119 | 0 | 2119 |
Table 2: Lutein and Zeaxanthin Content in Selected Fruits (mcg/100g)
| Food Source | Lutein (mcg/100g) | Zeaxanthin (mcg/100g) | Total Lutein + Zeaxanthin (mcg/100g) |
| Kiwi | 122 | 0 | 122 |
| Grapes (red and green) | 72 | 0 | 72 |
| Orange | 129 | 112 | 241 |
| Tangerine | 138 | 0 | 138 |
| Papaya | 75 | 0 | 75 |
| Avocado | 271 | 0 | 271 |
| Persimmons (Japanese) | 0 | 1400 | 1400 |
Table 3: Lutein and Zeaxanthin Content in Animal Products and Other Foods (mcg/100g)
| Food Source | Lutein (mcg/100g) | Zeaxanthin (mcg/100g) | Total Lutein + Zeaxanthin (mcg/100g) |
| Egg Yolk (raw) | 1094 | 353 | 1447 |
| Egg (whole, hard-boiled) | 353 | 0 | 353 |
| Pistachio Nuts (raw) | 1205 | 0 | 1205 |
| Cornmeal (yellow) | 0 | 723 | 723 |
Experimental Protocols for Lutein and Zeaxanthin Quantification
Accurate quantification of lutein and zeaxanthin in food matrices and biological samples is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) are the most common and reliable methods.[8][9][10]
Sample Preparation: Extraction from Food Matrices
2.1.1. Extraction from Green Leafy Vegetables (e.g., Spinach)
-
Homogenization: Weigh 1.0 g of fresh spinach and place it in a 50 mL tube. Add 5 mL of pyrogallol-ethanol solution (30 mg/mL). Homogenize for at least 10 seconds.[11]
-
Saponification: Add 0.5 mL of 60% (w/v) potassium hydroxide (KOH) solution. Place the tube in a 70°C water bath for 30 minutes to saponify chlorophyll and carotenoid esters. Cool to room temperature.[11]
-
Liquid-Liquid Extraction: Add 10 mL of 1% (w/v) sodium chloride solution and 6 mL of a hexane-ethyl acetate mixture (9:1, v/v). Shake vigorously on a vertical shaker for 5 minutes.[11]
-
Phase Separation: Centrifuge at 400 x g for 5 minutes.
-
Collection of Supernatant: Carefully transfer the upper organic layer (supernatant) to a round-bottomed flask.
-
Re-extraction: Repeat the extraction step on the lower aqueous layer twice more with the hexane-ethyl acetate mixture.
-
Evaporation: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 10 mL of BHT-ethanol (1 g/L). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[11]
2.1.2. Extraction from Egg Yolk
-
Sample Preparation: Homogenize raw egg yolk. Weigh approximately 0.5 g of the homogenate into a screw-capped tube.[12]
-
Saponification: Add 2 mL of 10% (w/v) KOH in ethanol and 0.1 g of ascorbic acid (as an antioxidant). Vortex and incubate at 60°C for 1 hour in a shaking water bath.
-
Extraction: After cooling, add 3 mL of hexane and vortex for 1 minute. Centrifuge at 1000 x g for 20 minutes to separate the layers.[12]
-
Collection and Re-extraction: Transfer the upper hexane layer to a new tube. Repeat the hexane extraction of the lower layer twice.
-
Washing: Combine the hexane extracts and wash with distilled water until the aqueous layer is neutral.
-
Drying and Reconstitution: Evaporate the hexane extract to dryness under nitrogen. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.[12]
Sample Preparation: Extraction from Human Plasma
-
Protein Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 200 µL of ethanol containing an internal standard (e.g., β-apo-8'-carotenal) to precipitate proteins. Vortex for 30 seconds.[13]
-
Extraction: Add 1 mL of hexane/tert-butyl methyl ether (1:1, v/v). Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 5 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Re-extraction: Repeat the extraction step with another 1 mL of the solvent mixture.
-
Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness under nitrogen. Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.[8][9]
HPLC and HPLC-MS/MS Analysis
2.3.1. HPLC-PDA Method for Food Samples
-
Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode array (PDA) detector at 450 nm.
-
Quantification: Based on external calibration curves of authentic lutein and zeaxanthin standards.
2.3.2. HPLC-MS/MS Method for Plasma Samples
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile/methanol and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for lutein, zeaxanthin, and the internal standard.[8][9]
Signaling Pathways and Biological Mechanisms
Lutein and zeaxanthin exert their biological effects through various mechanisms, including direct antioxidant activity and modulation of cellular signaling pathways.
Nrf2 Signaling Pathway Activation
Lutein has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.[14][15][16]
-
Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Lutein can induce a conformational change in Keap1, leading to the release of Nrf2.[17]
-
Nuclear Translocation and Gene Expression: Freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This upregulates the expression of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[14][15][18]
NF-κB Signaling Pathway Inhibition
Chronic inflammation is implicated in the pathogenesis of several diseases. Lutein and zeaxanthin have demonstrated anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16]
-
Mechanism: In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.
-
Inhibitory Action: Lutein and zeaxanthin can suppress the activation of IκB kinase (IKK), the enzyme responsible for phosphorylating IκB. This prevents IκB degradation, thereby retaining NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[16]
Bioavailability and Metabolism
The bioavailability of lutein and zeaxanthin is influenced by several factors, including the food matrix, the presence of dietary fat, and cooking methods.[1][19][20]
References
- 1. Lutein and Zeaxanthin—Food Sources, Bioavailability and Dietary Variety in Age-Related Macular Degeneration Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nal.usda.gov [nal.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. Dietary Sources of Lutein and Zeaxanthin Carotenoids and Their Role in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. thaiscience.info [thaiscience.info]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 14. Collection - Lutein Activates the Transcription Factor Nrf2 in Human Retinal Pigment Epithelial Cells - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Lutein reverses hyperglycemia-mediated blockage of Nrf2 translocation by modulating the activation of intracellular protein kinases in retinal pigment epithelial (ARPE-19) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of type of TAG fatty acids on lutein and zeaxanthin bioavailability | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 20. Lutein and Zeaxanthin: An Overview of Metabolism and Eye Health [jscimedcentral.com]
